![molecular formula C16H14FNO3 B221677 2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B221677.png)
2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid, also known as FFA, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. FFA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of 2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are involved in the production of prostaglandins, which are inflammatory mediators. 2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid has been shown to selectively inhibit COX-2, which is inducible and upregulated in inflammatory conditions. By inhibiting COX-2, 2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid reduces the production of prostaglandins and thereby reduces inflammation and pain.
Biochemical and Physiological Effects:
2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. 2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. 2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid has been shown to have a low toxicity profile and is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid is its selective inhibition of COX-2, which reduces the risk of gastrointestinal side effects associated with non-selective COX inhibitors. 2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid has also been shown to have a low toxicity profile and is well-tolerated in animal models. One limitation of 2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid is its low solubility in water, which can make it difficult to administer in vivo. 2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid also has a relatively short half-life, which may limit its therapeutic efficacy.
Direcciones Futuras
For 2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid research include further studies on its potential therapeutic applications in cancer, Alzheimer's disease, and inflammatory disorders. Studies on the pharmacokinetics and pharmacodynamics of 2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid in humans are also needed to determine its safety and efficacy in clinical settings. Additionally, the development of novel formulations of 2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid with improved solubility and pharmacokinetic properties may enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid involves the reaction of 4-fluorobenzoyl chloride with N-phenylglycine in the presence of a base to form the corresponding amide. The amide is then reduced with lithium aluminum hydride to give 2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid. The yield of 2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid is typically around 50-60%, and the purity can be increased through recrystallization.
Aplicaciones Científicas De Investigación
2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. 2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In animal models, 2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid has been shown to reduce inflammation and improve cognitive function in Alzheimer's disease. 2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid has also been studied for its potential use as a treatment for osteoarthritis and rheumatoid arthritis.
Propiedades
Nombre del producto |
2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid |
|---|---|
Fórmula molecular |
C16H14FNO3 |
Peso molecular |
287.28 g/mol |
Nombre IUPAC |
2-[(4-fluorobenzoyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H14FNO3/c17-13-8-6-12(7-9-13)15(19)18-14(16(20)21)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,19)(H,20,21) |
Clave InChI |
ATEOULBATLXMHD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=C(C=C2)F |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



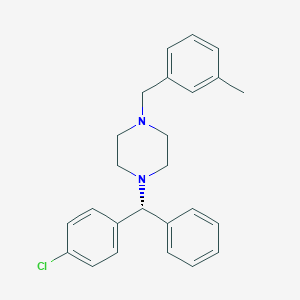
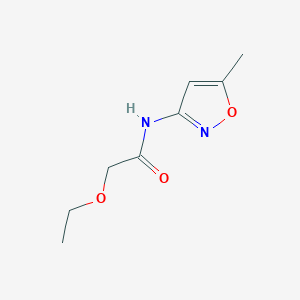
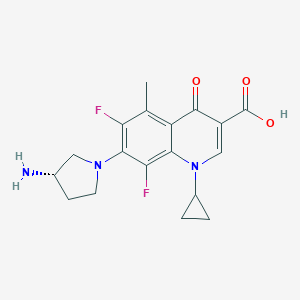
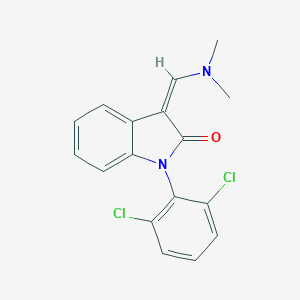
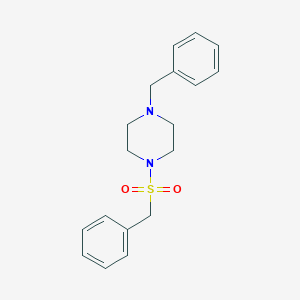
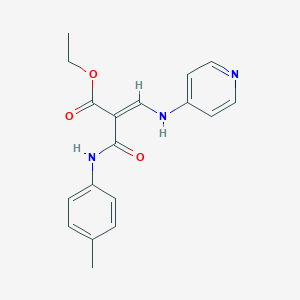
![11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221638.png)
![2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B221641.png)
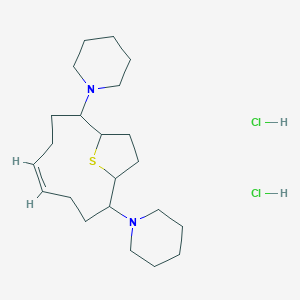
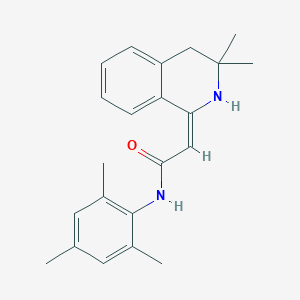
![2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-methylphenyl]benzamide](/img/structure/B221662.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221663.png)
![[(3S,7R,8R,9S,10R,13S,14S,17S)-17-acetyloxy-7-(4-methoxyphenyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B221668.png)
![1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione](/img/structure/B221681.png)